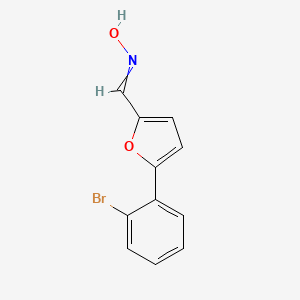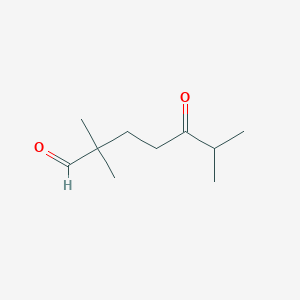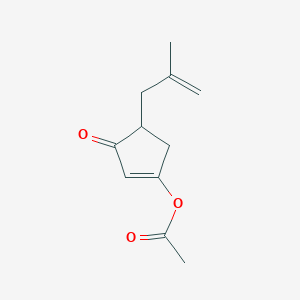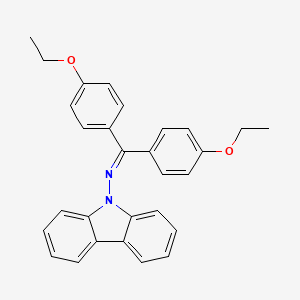
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is a complex organic compound that features a carbazole moiety linked to a methanimine group, which is further substituted with two ethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine typically involves the condensation of 9H-carbazole with a suitable aldehyde or ketone, followed by the introduction of ethoxyphenyl groups. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated carbazole or ethoxyphenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxyphenyl groups.
科学的研究の応用
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The carbazole moiety may interact with DNA or proteins, leading to changes in cellular function. The ethoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- 3-(9H-Carbazol-9-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide
- N’-[(E)-1-(4-ethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Uniqueness
N-(9H-Carbazol-9-YL)-1,1-bis(4-ethoxyphenyl)methanimine is unique due to its specific structural arrangement, which combines the carbazole moiety with two ethoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
89568-91-2 |
|---|---|
分子式 |
C29H26N2O2 |
分子量 |
434.5 g/mol |
IUPAC名 |
N-carbazol-9-yl-1,1-bis(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C29H26N2O2/c1-3-32-23-17-13-21(14-18-23)29(22-15-19-24(20-16-22)33-4-2)30-31-27-11-7-5-9-25(27)26-10-6-8-12-28(26)31/h5-20H,3-4H2,1-2H3 |
InChIキー |
VYGUFHRPNGXUBJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=NN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)
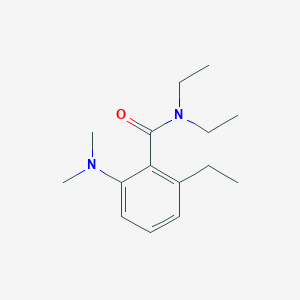
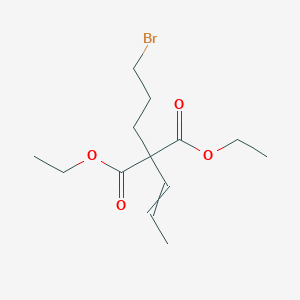
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
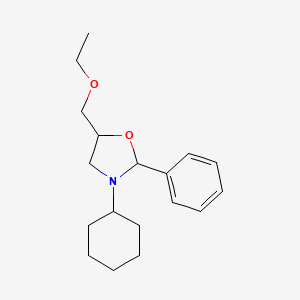
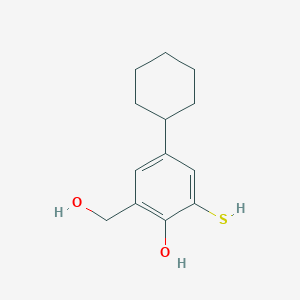
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)

![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
